molecular formula C16H19NOS B3826653 N-benzyl-5-(2-thienyl)pentanamide

N-benzyl-5-(2-thienyl)pentanamide

Cat. No.: B3826653
M. Wt: 273.4 g/mol
InChI Key: WBOLGHGXCJVLEO-UHFFFAOYSA-N
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Description

N-Benzyl-5-(2-thienyl)pentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with a benzyl group at the nitrogen atom and a 2-thienyl moiety at the terminal carbon.

Properties

IUPAC Name

N-benzyl-5-thiophen-2-ylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c18-16(17-13-14-7-2-1-3-8-14)11-5-4-9-15-10-6-12-19-15/h1-3,6-8,10,12H,4-5,9,11,13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOLGHGXCJVLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Thienyl Moieties

Compound : 5-(2-Thienyl)-1,3,4-oxadiazoles and triazoles ()

  • Structural Features : These compounds retain the 2-thienyl group but replace the pentanamide backbone with oxadiazole or triazole heterocycles.
  • Key Difference : The absence of the benzyl-pentanamide structure in these analogues suggests that the pentanamide chain and benzyl group in N-benzyl-5-(2-thienyl)pentanamide may enhance target specificity or pharmacokinetic properties compared to simpler heterocyclic systems.

Pentanamide Derivatives with Tetrazole Substituents

Compound: N-Benzyl-5-(5-(3-methyl-1-(tritylamino)butyl)-1H-tetrazol-1-yl)pentanamide (Compounds 6y and 6z, )

  • Structural Features: These analogues replace the 2-thienyl group with a tetrazole ring linked to a tritylamino-butyl chain.

Benzyl-Containing Heterocyclic Compounds

Compound : N-Benzyl-N-phenyl(thiazol-2-yl)amines ()

  • Structural Features : Feature a benzyl group attached to a thiazole ring instead of a pentanamide backbone.
  • Electronic Properties : The thiazole ring’s electron-withdrawing nature contrasts with the electron-rich thienyl group, which could alter reactivity and interaction with biological targets .

Pharmacologically Active Pentanamide Derivatives

Compound : Thiofentanyl (N-phenyl-N-[1-(2-thienyl)ethyl-4-piperidinyl]-propanamide, )

  • Structural Features : Shares a thienyl group and pentanamide-like chain but incorporates a piperidine ring critical for opioid receptor binding.
  • Biological Activity : Acts as a potent opioid agonist, underscoring the role of the thienyl group in modulating receptor interactions .
  • Key Difference : The absence of a piperidine moiety in this compound suggests divergent pharmacological targets.

Bicyclic Thienoimidazol Derivatives

Compound: N-Benzyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide (Compound 32, )

  • Structural Features: Incorporates a rigid bicyclic thienoimidazol system instead of a monocyclic thienyl group.
  • Implications : The bicyclic structure may enhance metabolic stability but reduce conformational flexibility compared to this compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
This compound Pentanamide Benzyl, 2-thienyl Not reported -
5-(2-Thienyl)-1,3,4-oxadiazoles Oxadiazole 2-Thienyl, arylthioureas Antibacterial (Gram-positive)
Compound 6y (Tetrazole derivative) Pentanamide + Tetrazole Tritylamino-butyl, benzyl Not specified
Thiofentanyl Propanamide + Piperidine 2-Thienyl, phenyl Opioid agonist
N-Benzyl-thienoimidazol pentanamide (32) Pentanamide + Bicyclic Thienoimidazol, benzyl Not reported

Research Implications and Gaps

  • Synthetic Routes : highlights Ugi reactions for tetrazole-pentanamide hybrids, suggesting adaptable methodologies for synthesizing this compound .
  • Biological Potential: The antimicrobial activity of thienyl-containing heterocycles () and the opioid activity of thiofentanyl () imply that this compound could be optimized for similar targets with structural tuning .
  • Need for Further Studies : Direct biological evaluation and computational modeling (e.g., docking studies) are required to elucidate the target compound’s mechanism and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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